molecular formula C14H19ClN2O3S B2774418 N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide CAS No. 568544-02-5

N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide

Cat. No.: B2774418
CAS No.: 568544-02-5
M. Wt: 330.83
InChI Key: YWNGXOWLIBYOQM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-11-14(18)16-12-6-5-7-13(10-12)21(19,20)17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNGXOWLIBYOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide typically involves the reaction of 3-(azepane-1-sulfonyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide has shown promise in drug development, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, especially Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). It has moderate effectiveness against Gram-negative bacteria such as Escherichia coli and yeasts like Candida albicans .
  • Inhibition of Enzymatic Activity : The compound is being studied for its potential to inhibit enzymes involved in critical biological pathways. For instance, it may interact with kinases implicated in cancer pathways, making it a candidate for oncology research .

Antimicrobial Research

The compound has been evaluated for its antimicrobial potential through quantitative structure-activity relationship (QSAR) analyses. Studies have shown that modifications to the phenyl ring can enhance its efficacy against specific microbial strains. The results indicate that halogenated derivatives tend to exhibit increased lipophilicity, facilitating better membrane penetration and higher antimicrobial activity .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in various synthesis reactions. Its ability to undergo nucleophilic substitution allows for the incorporation of different functional groups, which can lead to the development of novel compounds with tailored properties .

Antimicrobial Testing

A comprehensive study evaluated various N-substituted chloroacetamides, including this compound, against multiple microbial strains. The findings suggested that compounds with specific substitutions exhibited enhanced antimicrobial properties:

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundHighModerateModerate
N-(4-chlorophenyl)-2-chloroacetamideVery HighLowModerate
N-(3-bromophenyl)-2-chloroacetamideHighModerateLow

QSAR Analysis

Quantitative structure-activity relationship models were employed to predict the biological activities of various derivatives based on molecular descriptors. The analysis revealed that modifications to the azepane ring could further optimize antimicrobial efficacy, suggesting avenues for future research .

Mechanism of Action

The mechanism of action of N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Biological Activity

N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and antimicrobial effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, a chloroacetamide moiety, and an azepane ring. These structural components are crucial for its interaction with biological targets.

Component Description
Sulfonamide Group Enhances binding affinity to target proteins.
Chloroacetamide Moiety Imparts reactivity and potential for enzyme inhibition.
Azepane Ring Provides structural diversity, influencing pharmacological properties.

The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities. The compound's ability to modulate protein functions suggests its potential role in treating diseases characterized by dysregulated enzyme activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. A study demonstrated that this compound could reduce inflammation in animal models, suggesting its utility as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through quantitative structure-activity relationship (QSAR) analysis. The compound showed effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). In vitro studies confirmed that the compound's activity varied with the position of substituents on the phenyl ring, enhancing its lipophilicity and cellular permeability .

Case Studies

  • Anti-inflammatory Effects : In a controlled study using a carrageenan-induced paw edema model in rats, this compound demonstrated a significant reduction in inflammation compared to control groups treated with standard NSAIDs like Diclofenac .
  • Antimicrobial Testing : A series of synthesized chloroacetamides, including this compound, were tested against E. coli, S. aureus, and C. albicans. Results indicated strong antibacterial activity against Gram-positive bacteria while showing moderate effects on Gram-negative strains .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings Reference
Anti-inflammatory activitySignificant reduction in paw edema in rats
Antimicrobial efficacyEffective against MRSA and Gram-positive bacteria
Enzyme inhibitionInhibits COX enzymes, impacting inflammatory pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide?

  • Methodology :

  • Multi-step organic synthesis is typically required, starting with functionalization of the phenyl ring. For example:

Sulfonylation : React 3-aminophenyl derivatives with azepane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 273 K) to introduce the sulfonyl group .

Acetamide Formation : Couple the sulfonylated intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., NaOH) in ethanol, followed by recrystallization for purification .

  • Reaction conditions (temperature, solvent, stoichiometry) must be optimized to achieve >70% yield. Analytical techniques like NMR and IR confirm intermediate structures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., azepane sulfonyl group at the 3-position of the phenyl ring) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., Cl···O hydrogen bonds stabilizing the lattice) .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models optimize the antimicrobial activity of this compound derivatives?

  • Methodology :

  • Cheminformatics Tools : Use Molinspiration, SwissADME, and PreADMET to predict lipophilicity (logP), bioavailability, and membrane permeability .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring to enhance Gram-positive bacterial inhibition (e.g., MRSA MIC ≤ 8 µg/mL) .
  • Data Validation : Cross-reference computational predictions with in vitro antimicrobial assays against S. aureus, MRSA, and C. albicans .

Q. What experimental strategies address discrepancies in biological activity data across different substituent positions?

  • Methodology :

  • Positional Isomer Libraries : Synthesize derivatives with substituents (e.g., Cl, F, Br) at ortho, meta, and para positions to analyze steric/electronic effects .
  • Kinetic Studies : Measure time-dependent antimicrobial activity to differentiate bacteriostatic vs. bactericidal mechanisms .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., Nile Red) to correlate lipophilicity with cellular uptake efficiency .

Q. What structural modifications enhance the compound’s metabolic stability while retaining potency?

  • Methodology :

  • Cytochrome P450 Inhibition Assays : Screen derivatives for metabolic susceptibility using human liver microsomes .
  • Bioisosteric Replacement : Replace labile groups (e.g., ester linkages) with azepane sulfonyl moieties to improve half-life .
  • In Vivo Pharmacokinetics : Administer optimized derivatives in rodent models to assess oral bioavailability and plasma stability .

Q. How do crystallographic data inform intermolecular interactions critical for biological activity?

  • Methodology :

  • Hydrogen Bond Analysis : Resolve crystal structures to identify key interactions (e.g., N–H···O bonds between acetamide and target enzymes) .
  • Halogen Bonding : Leverage Cl···O/N contacts (2.9–3.2 Å) to enhance binding affinity to bacterial enzymes .
  • Molecular Docking : Align crystal structures with bacterial targets (e.g., S. aureus dihydrofolate reductase) to guide rational design .

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